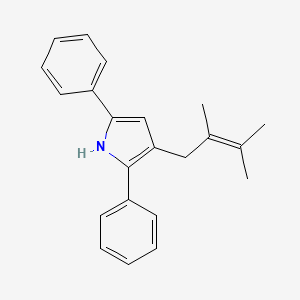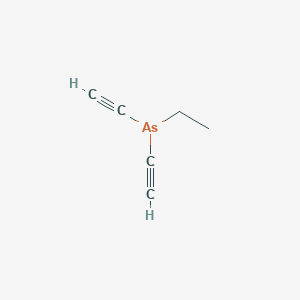
Ethyl(3-methylphenyl)(4-methylphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(3-methylphenyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of ethyl, 3-methylphenyl, and 4-methylphenyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3-methylphenyl)(4-methylphenyl)arsane typically involves the reaction of ethylarsenic compounds with 3-methylphenyl and 4-methylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the aryl groups to the arsenic center.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(3-methylphenyl)(4-methylphenyl)arsane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The ethyl, 3-methylphenyl, and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Ethyl(3-methylphenyl)(4-methylphenyl)arsane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl(3-methylphenyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the ethyl and methyl groups.
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups and an arsenic-oxygen bond.
Uniqueness
Ethyl(3-methylphenyl)(4-methylphenyl)arsane is unique due to the presence of both ethyl and methylphenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
| 83627-11-6 | |
Fórmula molecular |
C16H19As |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
ethyl-(3-methylphenyl)-(4-methylphenyl)arsane |
InChI |
InChI=1S/C16H19As/c1-4-17(15-10-8-13(2)9-11-15)16-7-5-6-14(3)12-16/h5-12H,4H2,1-3H3 |
Clave InChI |
DHGNQDWJQBTJIU-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



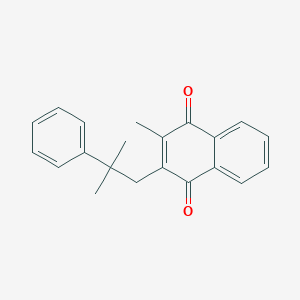
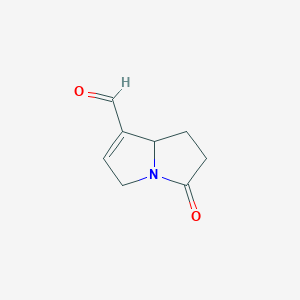
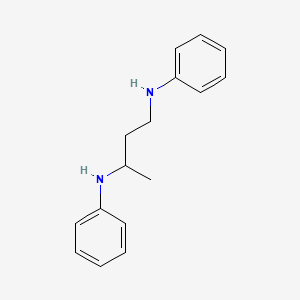

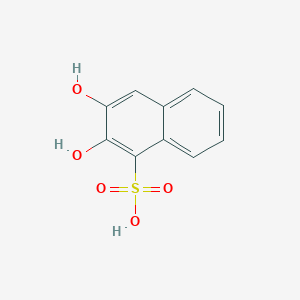
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

